2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c15-11(14-5-7-18-8-6-14)9-13(10-12(16)17)3-1-2-4-13/h1-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWWXZGJUKUHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCOCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid typically involves the reaction of cyclopentanone with morpholine and chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of morpholine compounds often exhibit significant analgesic and anti-inflammatory effects. The presence of the morpholine moiety in 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid suggests potential applications in pain management therapies. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and subsequent pain relief .
Anticancer Activity
There is emerging evidence that compounds containing morpholine groups can induce apoptosis in cancer cells. The specific structural characteristics of this compound may enhance its efficacy against certain cancer types, particularly when modified to improve bioavailability and target specificity .
Neuropharmacology
Cognitive Enhancement
The morpholine structure is often associated with neuroactive properties. Preliminary studies suggest that compounds like this compound could potentially enhance cognitive function by modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways .
Biochemical Research
Proteomics and Enzyme Inhibition
This compound has been utilized in proteomics research, where it serves as a tool for investigating enzyme activity and protein interactions. Its ability to selectively inhibit certain enzymes makes it valuable for studying metabolic pathways and cellular signaling mechanisms .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Containing Analogues
(a) 2-Morpholinoacetic Acid (CAS 3235-69-6)
- Formula: C₆H₁₁NO₃
- Molecular Weight : 145.16 g/mol .
- Key Differences :
- Lacks the cyclopentyl group, reducing steric bulk.
- Simpler structure with higher solubility (TPSA: 55.0 Ų) but lower lipophilicity (XlogP: -0.2).
- Applications : Intermediate in peptide synthesis or drug design due to its compact morpholine-acetic acid motif.
(b) [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic Acid (CAS 1142211-76-4)
- Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.31 g/mol .
- Key Differences :
- Replaces cyclopentyl with a phenyl group, enhancing aromatic interactions.
- Higher molecular weight and TPSA (87.7 Ų) due to additional amine functionality.
- Applications: Potential kinase inhibitor scaffold due to phenyl and morpholine motifs.
(c) (4-Benzyl-morpholin-2-yl)-acetic Acid (CAS 146944-27-6)
- Formula: C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol .
- Key Differences :
- Benzyl substitution on morpholine increases lipophilicity (XlogP: ~1.5).
- Lacks the cyclopentyl-acetic acid backbone, altering conformational flexibility.
- Applications : Explored in CNS drug design for enhanced blood-brain barrier penetration.
Cyclopentyl-Containing Analogues
(a) 2-(2-Oxocyclopentyl)acetic Acid (CAS 1460-38-4)
- Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol .
- Key Differences :
- Simpler structure with a ketone group on the cyclopentyl ring.
- Lower molecular weight and TPSA (54.4 Ų) but higher acidity (pKa ~3.5).
- Applications : Precursor in prostaglandin synthesis.
(b) 2-[1-(Bromomethyl)cyclopentyl]acetic Acid (CID 165942784)
- Formula : C₈H₁₃BrO₂
- Molecular Weight : 221.09 g/mol .
- Key Differences :
- Bromomethyl substituent introduces reactivity for alkylation or nucleophilic substitution.
- Higher molecular weight and lipophilicity (XlogP: ~1.2) compared to the target compound.
- Applications : Building block in medicinal chemistry for covalent inhibitor design.
Pharmacologically Active Derivatives
(a) Benzimidazole Derivatives ()
- Example: 4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid.
- Key Differences :
- Benzimidazole replaces morpholine, enhancing π-π stacking and hydrogen bonding.
- Higher molecular weight (~300–350 g/mol) and TPSA (>100 Ų).
- Applications : Antidiabetic agents targeting α-glucosidase or glucose uptake pathways .
(b) Spirocyclic Compounds (e.g., CAS 1239843-15-2)
- Example: 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid.
- Formula: C₂₀H₂₅NO₃
- Molecular Weight : 327.42 g/mol .
- Key Differences: Spirocyclic architecture increases rigidity and target selectivity. Carboxylic acid and isoquinoline moieties enable metal chelation.
- Applications : Investigated as protease inhibitors or anti-inflammatory agents.
Comparative Analysis Table
Biological Activity
2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a cyclopentyl group linked to a morpholine moiety via an oxoethyl chain. This unique configuration suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptor pathways. Research indicates that this compound may act as an agonist for certain adrenergic receptors, particularly the β3-adrenergic receptor, which is involved in metabolic regulation and energy expenditure .
Key Mechanisms:
- Receptor Agonism: The compound has been shown to stimulate β3-adrenergic receptors, leading to increased lipolysis and thermogenesis in adipose tissue.
- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production, though detailed mechanisms remain to be elucidated.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available literature:
Case Studies
-
Case Study on Metabolic Regulation:
A study involving animal models demonstrated that administration of the compound resulted in significant weight loss and improved metabolic parameters. The mechanism was linked to enhanced β3 receptor activity, which facilitated increased fat oxidation and energy expenditure. -
Case Study on Inflammation:
In a controlled experiment assessing inflammatory responses, the compound was shown to significantly lower pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound. These studies have aimed to enhance its efficacy and specificity towards targeted biological pathways. Notably, modifications in the morpholine ring have been explored to improve receptor selectivity and reduce off-target effects .
Q & A
Q. What strategies integrate this compound into drug delivery systems targeting the CNS?
- Methodology :
- Nanocarrier Design : Encapsulate in PEG-PLGA nanoparticles; assess blood-brain barrier (BBB) penetration via in vitro models (e.g., hCMEC/D3 cells).
- Pharmacokinetic Profiling : Measure CSF-to-plasma ratios in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
